

N-(2-hydroxyethyl)-N-methylacetamide CAS 15567-95-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-*N*-methylacetamide

Cat. No.: B187150

[Get Quote](#)

An In-depth Technical Guide to **N-(2-hydroxyethyl)-N-methylacetamide** (CAS 15567-95-0): Properties, Synthesis, and Applications

Introduction

N-(2-hydroxyethyl)-N-methylacetamide, identified by CAS Registry Number 15567-95-0, is a functionalized amide with a unique combination of a tertiary amide and a primary alcohol.^{[1][2]} This bifunctional nature makes it a subject of interest as both a specialized solvent and a versatile synthetic building block in various chemical and pharmaceutical research settings.^[3] ^{[4][5]} Its structure, incorporating both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl), imparts distinct physicochemical properties that are valuable in formulation science and organic synthesis.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the available scientific data on **N-(2-hydroxyethyl)-N-methylacetamide**, presenting its physicochemical properties, detailing a robust synthetic protocol with mechanistic insights, outlining methods for its analytical characterization, discussing its current applications, and providing essential safety and handling information. The content is structured to provide not just data, but also the scientific context and causality behind experimental methodologies, empowering researchers to effectively utilize this compound in their work.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its application in research and development. **N-(2-hydroxyethyl)-N-methylacetamide** is an organic molecule with the empirical formula C₅H₁₁NO₂.^[3]

```
dot graph { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];\n\n// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0,1!"]; N1 [label="N", pos="1.4,0!"]; C2 [label="C", pos="2.1,-0.8!"]; // N-methyl C3 [label="C", pos="2.1,0.8!"]; // N-CH2 C4 [label="C", pos="3.5,0.8!"]; // CH2-OH O2 [label="O", pos="4.2,1.6!"]; // OH H1 [label="H", pos="4.9,1.6!"]; // H of OH C5 [label="C", pos="-1.4,-0.5!"]; // Acetyl-CH3\n\n// Draw bonds C1 -- O1 [style=double, len=1.0]; C1 -- N1; C1 -- C5; N1 -- C2; N1 -- C3; C3 -- C4; C4 -- O2; O2 -- H1;\n\n// Add implicit hydrogens for clarity (optional, as labels) H_C5_1 [label="H3", pos="-1.8,-0.1!"]; H_C2_1 [label="H3", pos="1.7,-1.2!"]; H_C3_1 [label="H2", pos="1.7,1.2!"]; H_C4_1 [label="H2", pos="3.9,0.4!"]; } Caption: 2D Structure of N-(2-hydroxyethyl)-N-methylacetamide.
```

Table 1: Compound Identifiers

Identifier	Value	Source(s)
CAS Number	15567-95-0	[1] [2] [3]
Molecular Formula	C ₅ H ₁₁ NO ₂	[4] [6]
Molecular Weight	117.15 g/mol	[1] [2] [3]
IUPAC Name	N-(2-hydroxyethyl)-N-methylacetamide	[1] [7]
Canonical SMILES	CC(=O)N(C)CCO	[1] [6] [7]

| InChI Key | OBSKGKGKPGOOTB-UHFFFAOYSA-N | [\[1\]](#)[\[6\]](#)[\[7\]](#) |

The physicochemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from synthesis to formulation. While some sources describe the compound as a solid, its reported boiling point of 161 °C without a corresponding melting point suggests it is likely a high-boiling liquid or a low-melting solid at standard temperature and pressure.[\[3\]](#)[\[6\]](#)

Table 2: Physicochemical Data

Property	Value	Source(s)
Density	1.078 g/cm³	[6]
Boiling Point	161 °C (at 760 mmHg)	[6]
Melting Point	Not Available	[6]
Polar Surface Area (PSA)	40.54 Å ²	[1] [6]

| XLogP3 (Predicted) | -1.0 |[\[8\]](#) |

Chapter 2: Synthesis and Reactivity

Recommended Synthetic Protocol: N-Acetylation of 2-(Methylamino)ethanol

The most direct and efficient synthesis of **N-(2-hydroxyethyl)-N-methylacetamide** involves the N-acetylation of 2-(methylamino)ethanol using acetic anhydride.[\[6\]](#) This method is favored due to the high reactivity of the anhydride, the commercial availability of the starting materials, and a generally straightforward reaction profile that often leads to high yields.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 2-(methylamino)ethanol is a more potent nucleophile than the primary hydroxyl group. This selectivity is due to the higher basicity and softer nucleophilic character of nitrogen compared to oxygen, allowing it to preferentially attack one of the electrophilic carbonyl carbons of acetic anhydride. The hydroxyl group remains largely unreacted under controlled conditions, especially if the temperature is kept moderate and the reaction time is optimized. The reaction forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final tertiary amide product.

```
dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial"];
```

} Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

- 1. Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methylamino)ethanol (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH_2Cl_2) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
- 2. Acetylation: Add acetic anhydride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
- 3. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- 4. Work-up and Isolation: Upon completion, cool the mixture again to 0 °C and slowly quench the excess acetic anhydride by adding saturated aqueous sodium bicarbonate (NaHCO_3) solution until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
- 5. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation, leveraging its high boiling point, to yield pure **N-(2-hydroxyethyl)-N-methylacetamide**.^[6]
- 6. Validation: The identity and purity of the final compound must be confirmed by spectroscopic analysis (see Chapter 3).

Reactivity Profile

The key to the utility of **N-(2-hydroxyethyl)-N-methylacetamide** as a synthetic intermediate is the reactivity of its primary hydroxyl group. The tertiary amide is generally stable and unreactive under many conditions. The hydroxyl group, however, can be readily functionalized. For instance, it can be deprotonated by a strong base like sodium hydride (NaH) to form a potent alkoxide nucleophile. This alkoxide can then participate in Williamson ether synthesis or other nucleophilic substitution reactions, as demonstrated in a patent where it was reacted with 2-chloro-5-nitropyridine to synthesize a more complex intermediate.[9]

Chapter 3: Analytical Characterization

Confirming the structural integrity and purity of a synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic methods is employed for the unambiguous characterization of **N-(2-hydroxyethyl)-N-methylacetamide**. While public spectral databases for this specific compound are limited, its structure allows for reliable prediction of its spectral features.[1]

```
dot graph AnalyticalWorkflow { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial"];
```

} Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key predicted signals include:
 - A singlet around δ 2.0-2.1 ppm for the three protons of the acetyl methyl group ($\text{CH}_3\text{-C=O}$).
 - A singlet around δ 2.9-3.1 ppm for the three protons of the N-methyl group (N-CH_3).
 - Two triplets, each integrating to two protons, for the ethylene bridge: one around δ 3.4-3.6 ppm (N-CH_2) and another downfield around δ 3.7-3.9 ppm ($\text{CH}_2\text{-OH}$).
 - A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent.

- ^{13}C NMR: The carbon NMR spectrum should display five distinct signals:[1]
 - A signal for the acetyl methyl carbon (~21 ppm).
 - A signal for the N-methyl carbon (~36 ppm).
 - Two signals for the ethylene bridge carbons (N-CH₂ and CH₂-OH), expected in the range of 50-65 ppm.
 - A downfield signal for the amide carbonyl carbon (~172 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[1]

- A strong, sharp absorption band between 1620-1680 cm^{-1} corresponding to the C=O stretching of the tertiary amide.
- A broad and prominent absorption band in the region of 3200-3500 cm^{-1} due to the O-H stretching of the alcohol group.
- Several bands in the 2850-3000 cm^{-1} region corresponding to C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value of 117.
- Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of an acetyl group (M-43), and cleavage of the C-C bond in the ethylene bridge.

Chapter 4: Applications and Research Interest

The applications of **N-(2-hydroxyethyl)-N-methylacetamide** stem from its dual functionality and physical properties.

- **Specialty Solvent:** It is recognized for its use as a solvent in various industrial applications. Its efficacy in dissolving a wide range of substances makes it valuable in the production of coatings, paints, and adhesives.^[4] Its high boiling point and polar nature contribute to its utility in these formulations.
- **Synthetic Building Block:** In the context of drug discovery and medicinal chemistry, its primary role is that of a versatile intermediate or building block.^{[3][5]} The presence of a reactive hydroxyl group on a stable amide scaffold allows for its incorporation into larger, more complex molecules. As exemplified in patent literature, it serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activity.^[9] Its commercial availability from suppliers focused on research chemicals further highlights its role in early-stage discovery projects.^{[3][10][11]}

Chapter 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. **N-(2-hydroxyethyl)-N-methylacetamide** is classified as a hazardous substance that requires careful handling.^{[1][12]}

Table 3: GHS Hazard and Precautionary Information | Classification | Code | Description | Source(s) | | :--- | :--- | :--- | :--- | | Hazard Class | Skin Irrit. 2 | H315 | Causes skin irritation |^[1] ^[12] | | | Eye Irrit. 2A | H319 | Causes serious eye irritation |^[1] ^[12] | | | STOT SE 3 | H335 | May cause respiratory irritation |^[1] | | Signal Word | Warning | | |^[1] ^[12] | | Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |^[1] | | Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |^[1] ^[13] ^[14] | | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |^[13] ^[14] | | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Safe Handling Protocol:

- **Engineering Controls:** Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.^{[12][13]}
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye

contact.[12][14]

- Dispensing: Handle as an irritant. Avoid generating mists or aerosols.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5] Recommended storage is at room temperature.[5]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, with which it may react exothermically.[12]
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated. [13]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12][13]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Conclusion

N-(2-hydroxyethyl)-N-methylacetamide is a valuable chemical compound characterized by its bifunctional nature. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthesis, make it an accessible and useful tool for chemists. While its application as a specialty solvent is established, its greater potential may lie in its role

as a versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its reactivity, analytical profile, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Chemsoc. **N-(2-Hydroxyethyl)-N-methylacetamide** | CAS#:15567-95-0. [\[Link\]](#)
- PubChem. **N-(2-hydroxyethyl)-N-methylacetamide** | C5H11NO2 | CID 10510843. [\[Link\]](#)
- MySkinRecipes. **N-(2-Hydroxyethyl)-N-methylacetamide**. [\[Link\]](#)
- NIST WebBook. Acetamide, N-(2-hydroxyethyl)-. [\[Link\]](#)
- Chemsoc. N-Methyl-N-vinylacetamide | CAS#:3195-78-6. [\[Link\]](#)
- Spectral Database for Organic Compounds, SDBS. N-{2-[(2-hydroxyethyl)
- PubChem. 2-Hydroxy-N-methylacetamide | C3H7NO2 | CID 223579. [\[Link\]](#)
- NIST WebBook. N-(2-Hydroxyethyl)lactamide. [\[Link\]](#)
- Chem-Space. **N-(2-hydroxyethyl)-N-methylacetamide**. [\[Link\]](#)
- PubChem. N-Methylacetamide | C3H7NO | CID 6582. [\[Link\]](#)
- PubChemLite. **N-(2-hydroxyethyl)-n-methylacetamide** (C5H11NO2). [\[Link\]](#)
- NICNAS. Acetamide, N-methyl-: Human health tier II assessment. [\[Link\]](#)
- NIST WebBook. N-Hydroxymethyl-2-phenylacetamide. [\[Link\]](#)
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184). [\[Link\]](#)
- MiMeDB. 1H NMR Spectrum (1D, 300 MHz, N-methylacetamide, experimental) (MMDBc0054115). [\[Link\]](#)
- Haz-Map. N-Methylacetamide - Hazardous Agents. [\[Link\]](#)
- Google Patents. Amino-substituted isothiazoles - EP 2980088 A1.
- DV-Expert.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-(2-hydroxyethyl)-N-methylacetamide | C5H11NO2 | CID 10510843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-hydroxyethyl)-N-methylacetamide | 15567-95-0 [chemicalbook.com]
- 3. N-(2-Hydroxyethyl)-N-methylacetamide AldrichCPR 15567-95-0 [sigmaaldrich.com]
- 4. N-(2-Hydroxyethyl)-N-methylacetamide [myskinrecipes.com]
- 5. 15567-95-0|N-(2-Hydroxyethyl)-N-methylacetamide|BLD Pharm [bldpharm.com]
- 6. N-(2-Hydroxyethyl)-N-methylacetamide | CAS#:15567-95-0 | Chemsra [chemsra.com]
- 7. jk-sci.com [jk-sci.com]
- 8. PubChemLite - N-(2-hydroxyethyl)-n-methylacetamide (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. N-(2-Hydroxyethyl)-N-methylacetamide 97% | CAS: 15567-95-0 | AChemBlock [achemblock.com]
- 11. Sigma-Aldrich купить, цены на сайте! [dv-expert.org]
- 12. matrixscientific.com [matrixscientific.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [N-(2-hydroxyethyl)-N-methylacetamide CAS 15567-95-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187150#n-2-hydroxyethyl-n-methylacetamide-cas-15567-95-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com